molecular formula C9H7FO2 B6253720 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 75487-95-5

6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No.: B6253720
CAS No.: 75487-95-5
M. Wt: 166.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-one is an organic compound with the molecular formula C10H9FO2. It belongs to the class of benzopyrans, which are known for their diverse biological activities. This compound features a fluorine atom at the 6th position and a dihydrobenzopyran ring system, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one typically involves the cyclization of appropriate precursors. One common method includes the use of 2,4-dibromoalkylbutyrate as a starting material, which undergoes a series of reactions including bromination, dehydrobromination, and cyclization to form the desired product . The reaction conditions are generally mild, and the process can be carried out without the need for expensive catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness. The raw materials are readily available, and the reaction conditions are controlled to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications .

Scientific Research Applications

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one exerts its effects involves its interaction with specific molecular targets. In the case of its use in cardiovascular drugs, the compound acts as a beta-blocker, inhibiting the action of catecholamines on beta-adrenergic receptors. This leads to a decrease in heart rate and blood pressure, providing therapeutic benefits in conditions like hypertension .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable building block in drug design and other applications .

Properties

CAS No.

75487-95-5

Molecular Formula

C9H7FO2

Molecular Weight

166.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.